![molecular formula C18H10N2O5 B2487870 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 889955-37-7](/img/structure/B2487870.png)
3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
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Overview
Description
3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound combines the structural motifs of benzodioxole, oxadiazole, and chromenone, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the oxadiazole ring through cyclization reactions. For instance, the reaction of a benzodioxole derivative with a suitable nitrile oxide can yield the oxadiazole ring . The chromenone moiety can be introduced through a subsequent cyclization reaction involving a salicylaldehyde derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reagents, and scalable reaction setups to ensure the cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one involves its interaction with molecular targets within cells. The compound can bind to proteins and enzymes, altering their function and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects . The exact molecular pathways involved are still under investigation, but the compound’s ability to induce apoptosis in cancer cells is a key area of research .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown anticancer activity.
2-(6-benzoyl-2H-1,3-benzodioxol-5-yl)acetic acid: This compound also contains the benzodioxole structure and is studied for its COX inhibitory activity.
Uniqueness
3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is unique due to the combination of its three distinct structural motifs, which confer a range of biological activities.
Biological Activity
The compound 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a complex organic molecule featuring a chromenone core linked to an oxadiazole moiety and a benzodioxole fragment. This structure suggests potential biological activities due to the presence of multiple functional groups that can interact with various biological targets.
Chemical Structure
The IUPAC name for this compound indicates its complex structure, which includes:
- A chromenone core
- An oxadiazole ring
- A benzodioxole moiety
The molecular formula is C16H12N4O4, and the compound can be represented as follows:
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The oxadiazole and benzodioxole components may facilitate binding to active sites on proteins or alter protein conformation, leading to modulation of various biological pathways. While the exact mechanism remains to be fully elucidated, preliminary studies suggest it may influence cellular signaling pathways and exhibit potential therapeutic effects.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The oxadiazole ring is often associated with antibacterial properties, and studies have shown that derivatives can inhibit the growth of various pathogens. For instance, compounds structurally related to this compound have demonstrated effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The anticancer activity of compounds containing oxadiazole has been documented in several studies. For example, similar oxadiazole derivatives have shown selective cytotoxicity towards cancer cell lines by inducing apoptosis through mechanisms involving the inhibition of key enzymes involved in cell proliferation . The potential for this compound to target cancer cells warrants further investigation.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds with structural similarities:
Properties
IUPAC Name |
3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2O5/c21-18-12(7-10-3-1-2-4-13(10)24-18)17-19-16(20-25-17)11-5-6-14-15(8-11)23-9-22-14/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSSGOXCKMHKCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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